KDM1/CDK1-IN-1 is a chemical compound recognized for its dual inhibitory effects on lysine-specific demethylase 1 and cyclin-dependent kinase 1. This compound has garnered attention in the field of cancer research due to its potential to induce cell cycle arrest and influence various cellular processes linked to tumor progression.
The compound was first characterized in research focused on the inhibition of both KDM1 and CDK1, with specific emphasis on its biochemical properties and applications in cancer therapy. The potency of KDM1/CDK1-IN-1 is highlighted by its low half-maximal inhibitory concentration values, indicating strong inhibitory activity against its targets .
KDM1/CDK1-IN-1 is classified as a small molecule inhibitor. It belongs to a broader category of compounds that target epigenetic regulators and cell cycle proteins, making it relevant in studies involving cancer biology and therapeutic development.
The synthesis of KDM1/CDK1-IN-1 typically involves multi-step organic synthesis techniques. The methods employed often include:
The synthesis process may involve the use of various reagents and solvents, which are carefully selected based on their reactivity and compatibility with the target compound. The precise synthetic route can vary depending on the initial precursor compounds used.
The molecular structure of KDM1/CDK1-IN-1 is defined by its specific arrangement of atoms, which contributes to its function as an inhibitor. The compound features functional groups that interact with the active sites of KDM1 and CDK1, facilitating its inhibitory action.
While specific structural data such as molecular formula or three-dimensional coordinates are not provided in the search results, it is essential to refer to chemical databases or publications for detailed structural diagrams and computational modeling studies that elucidate its conformation.
KDM1/CDK1-IN-1 undergoes various chemical reactions that are critical for its function as an inhibitor. These reactions primarily involve:
The kinetics of these interactions can be studied using enzyme assays that measure the rate of reaction in the presence of varying concentrations of KDM1/CDK1-IN-1, allowing for the determination of inhibition constants.
The mechanism by which KDM1/CDK1-IN-1 exerts its effects involves:
Experimental studies have demonstrated that treatment with KDM1/CDK1-IN-1 results in significant changes in cell cycle dynamics, supporting its role as a potent therapeutic agent.
The physical properties of KDM1/CDK1-IN-1 include:
Chemical properties include:
Relevant data regarding these properties can be derived from experimental assays designed to evaluate solubility, stability, and reactivity under various conditions.
KDM1/CDK1-IN-1 has several applications in scientific research:
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0